1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Overview
Description
1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a synthetic organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the reaction of 3-ethoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-methylphenyl isocyanate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine: An intermediate in the synthesis of the target compound.
1,3,4-Thiadiazole derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethoxyphenyl group and a methylphenyl group on the thiadiazole ring contributes to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-15-6-4-5-13(11-15)16-21-22-18(25-16)20-17(23)19-14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQNSFKKVVUMFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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